molecular formula C10H9BrN2O3 B7963223 Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate CAS No. 1820687-34-0

Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate

Cat. No.: B7963223
CAS No.: 1820687-34-0
M. Wt: 285.09 g/mol
InChI Key: ZVUSAXKUOPLQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-aminophenol and ethyl bromoacetate.

  • Reaction Steps: The reaction involves the formation of an intermediate benzoxazole ring through cyclization, followed by bromination at the 7-position.

  • Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid as a catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted benzoxazoles with different functional groups.

Scientific Research Applications

Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • Methyl 2-amino-5-bromo-1,3-benzoxazole-7-carboxylate: Similar structure but different position of bromine and carboxylate groups.

  • Ethyl 2-bromothiazole-5-carboxylate: Contains a thiazole ring instead of a benzoxazole ring, leading to different chemical properties and applications.

Uniqueness: Ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its bromine and amino groups make it particularly versatile in organic synthesis and research.

Properties

IUPAC Name

ethyl 2-amino-7-bromo-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-2-15-9(14)5-3-6(11)8-7(4-5)13-10(12)16-8/h3-4H,2H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUSAXKUOPLQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)Br)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188895
Record name 5-Benzoxazolecarboxylic acid, 2-amino-7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820687-34-0
Record name 5-Benzoxazolecarboxylic acid, 2-amino-7-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820687-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazolecarboxylic acid, 2-amino-7-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.